Morpholineborane is a white, crystalline solid formed by the reaction of borane (BH₃) with morpholine (C₄H₉NO) in a 1:1 ratio [, ]. It acts as a mild Lewis acid due to the empty orbital on boron and a strong reducing agent because of the hydrogen atoms bound to boron.
Morpholineborane features a tetrahedral boron center bonded to three hydrogen atoms and a nitrogen atom from the morpholine ring. The morpholine ring itself is a five-membered heterocycle with an oxygen atom and a secondary amine group. The key feature is the B-H bonds, which are susceptible to heterolytic cleavage, releasing a hydride ion (H⁻) for reduction reactions [].
Morpholineborane is typically synthesized by bubbling borane gas through a solution of morpholine in an inert solvent like diethyl ether or THF [].
BH₃ (g) + C₄H₉NO (l) → C₄H₁₂BNO (s)
Morpholineborane is a versatile reducing agent for various organic functional groups. Some examples include:
R₂C=O + HBMorph → R₂CHOH (R = alkyl group)
R₂C=NR + HBMorph → R₂CHNR (R = alkyl group)
Morpholineborane is moisture-sensitive and decomposes readily in water, releasing hydrogen gas and morpholine [].
C₄H₁₂BNO (s) + 3H₂O (l) → BH₃ (g) + C₄H₉NO (l) + 3H₂ (g)
[1] Yonggang Li et al., "Selective Hydrogenation of Unsaturated Fatty Acids to Biodiesel Fuels Using Morpholineborane," ChemSusChem (2010), 3(12), 1426-1430.
[2] K.C. Nicolaou et al., "Total Synthesis of Taxol. 1. The Ring System," Journal of the American Chemical Society (1997), 119(29), 7969-7983.
[3] H.C. Brown, "Hydroboration," Accounts of Chemical Research (1972), 5(10), 382-390.
[4] E. Erdik, "Morpholineborane as a Catalyst in Diels-Alder Reactions," Synthesis (2000), (12), 2229-2232.
[5] T. Ishiyama et al., "Morpholineborane as a Lewis Acid Catalyst for Friedel-Crafts Acylation of Aromatic Compounds," Tetrahedron Letters (1996), 37(29), 5065-5068.
Flammable;Corrosive;Irritant